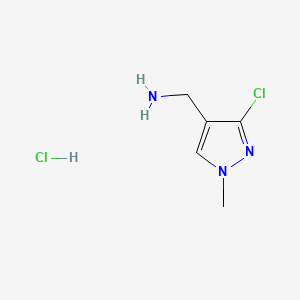![molecular formula C11H19ClN2O2 B13472074 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloroacetyl group and a 3-methylbutan-1-one moiety. Piperazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the reaction of piperazine with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby exhibiting antibacterial activity .
相似化合物的比较
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other piperazine derivatives, such as:
2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one: Similar in structure but with different substituents, leading to variations in biological activity.
2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide:
属性
分子式 |
C11H19ClN2O2 |
|---|---|
分子量 |
246.73 g/mol |
IUPAC 名称 |
1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(2)7-10(15)13-3-5-14(6-4-13)11(16)8-12/h9H,3-8H2,1-2H3 |
InChI 键 |
OLQDPCBNHAUHSN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)

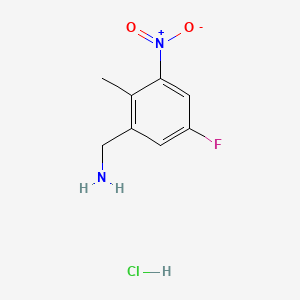
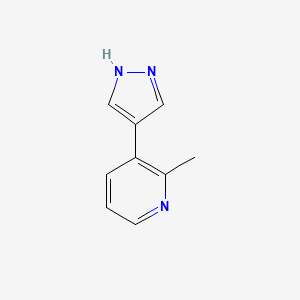
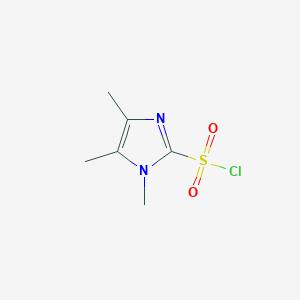
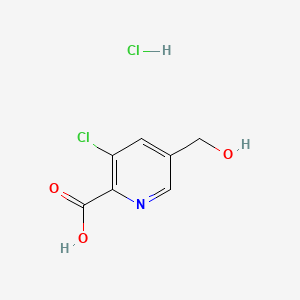

![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)

